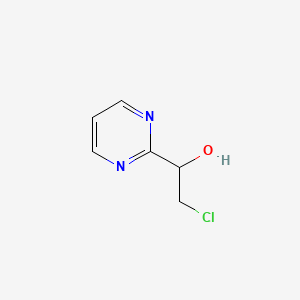

2-Chloro-1-(pyrimidin-2-yl)ethanol

Descripción

2-Chloro-1-(pyrimidin-2-yl)ethanol is a chloro-substituted ethanol derivative featuring a pyrimidine ring directly attached to the ethanol moiety. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, conferring unique electronic and steric properties. The chlorine atom at the β-position of the ethanol chain enhances reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

Fórmula molecular |

C6H7ClN2O |

|---|---|

Peso molecular |

158.58 g/mol |

Nombre IUPAC |

2-chloro-1-pyrimidin-2-ylethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2 |

Clave InChI |

HYFHXPYDSYFBNC-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1)C(CCl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(pyrimidin-2-yl)ethanol, along with their synthesis methods, enantioselectivity, yields, and applications.

Key Comparative Insights:

Structural Impact on Reactivity and Selectivity Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance substrate stability and enantioselectivity during biocatalytic reductions. For example, Candida ontarioensis achieves 99.9% ee for the 3-chlorophenyl analog due to optimized steric interactions . Pyrimidine vs.

Synthesis Efficiency Biocatalysis vs. Chemical Methods: Biocatalytic routes (e.g., using Acinetobacter or Candida strains) consistently achieve >99% ee, whereas chemical methods (e.g., oxazaborolidine catalysts) require expensive cofactors but offer higher yields (e.g., 92.4% yield for the 2,4-dichlorophenyl analog) . Deep Eutectic Solvents (DESs): DESs improve reaction efficiency for fluorinated analogs, as seen in the bioconversion of 2-chloro-1-(3,4-difluorophenyl)ethanone, though data specific to pyrimidine derivatives are lacking .

Regulatory and Safety Profiles Chloroethanol derivatives with halogenated aryl groups (e.g., 6-fluorochroman) are often flagged as genotoxic impurities, necessitating strict control in APIs (Active Pharmaceutical Ingredients) . Pyrimidine-containing analogs (e.g., ) may face similar scrutiny due to structural alerts.

Industrial Scalability The 2,7-dichloro-9H-fluorene analog is synthesized industrially for Lumifantrine production, highlighting the feasibility of scaling chloroethanol chemistry for antimalarials . Pyrimidine-based derivatives may require tailored processes due to their heterocyclic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.